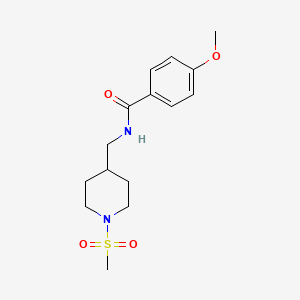

4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

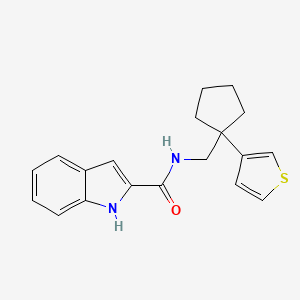

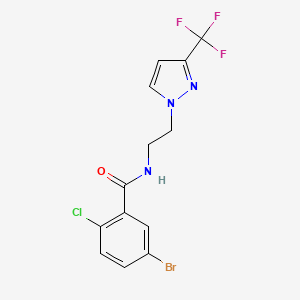

The compound “4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a methoxy group, a methylsulfonyl group, a piperidine ring, and a benzamide group. These functional groups suggest that this compound may have interesting chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using techniques common in organic chemistry. Piperidine derivatives, for example, are often synthesized through various intra- and intermolecular reactions . The benzamide group could potentially be introduced through a reaction with an appropriate carboxylic acid or acid chloride .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperidine ring, a benzamide group, and a methoxy group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a polar amide group and a potentially charged piperidine ring could make the compound soluble in polar solvents .Scientific Research Applications

Synthesis and Pharmacological Properties

Researchers have synthesized a series of benzamide derivatives, including "4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide," to evaluate their effects on gastrointestinal motility. These derivatives have shown promise as selective serotonin 4 (5-HT4) receptor agonists, offering potential as novel prokinetic agents with reduced side effects due to minimized binding affinity to 5-HT3- and dopamine D2 receptors. These compounds have demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, indicating their potential application in treating gastrointestinal disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Design and Synthesis for Oral Activity

Further studies on benzamide derivatives have focused on their design and synthesis to improve oral bioavailability, a critical factor for the clinical application of new therapeutic agents. By modifying the side chain parts and exploring different substituents at the 1-position on the piperidine ring, researchers have identified compounds with favorable pharmacological profiles for gastrointestinal motility. These modifications have aimed to overcome challenges such as poor intestinal absorption rates, highlighting the intricate balance between molecular structure and pharmacokinetic properties (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Role in Neurotransmission and Brain Function

Benzamide derivatives have also been studied for their role in neurotransmission and potential therapeutic applications in neurological and psychiatric disorders. For instance, specific derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE has been explored as a strategy for enhancing cholinergic transmission in conditions such as Alzheimer's disease and other forms of dementia. These studies have identified potent AChE inhibitors, contributing to our understanding of the molecular mechanisms underlying neurotransmitter regulation and offering insights into novel therapeutic approaches for neurodegenerative diseases (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Future Directions

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Pharmacokinetics

The presence of a methoxy group and a methylsulfonyl group in its structure suggests that it may have good oral bioavailability .

properties

IUPAC Name |

4-methoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-21-14-5-3-13(4-6-14)15(18)16-11-12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLAFBTUIOHJJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2773398.png)

![4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2773399.png)

![benzo[b]thiophen-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2773401.png)

![methyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2773403.png)

![Methyl chloro[(2-methoxyphenyl)hydrazono]acetate](/img/structure/B2773409.png)

![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2773417.png)

![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride](/img/structure/B2773418.png)